molecular formula C4H4N2O2 B175364 Pyridazine-3,5-diol CAS No. 17285-29-9

Pyridazine-3,5-diol

Cat. No.: B175364
CAS No.: 17285-29-9
M. Wt: 112.09 g/mol
InChI Key: OTOJGQWOSFQJAH-UHFFFAOYSA-N
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Description

Pyridazine-3,5-diol is a diazine-based heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery . The pyridazine ring is characterized by its high dipole moment and robust hydrogen-bonding capacity, properties that are crucial for molecular recognition and target engagement in biological systems . Researchers value this heterocycle for its potential to enhance aqueous solubility and reduce undesired lipophilicity in lead compounds, addressing common challenges in candidate optimization . Its derivatives are investigated across a wide spectrum of therapeutic areas, including as potential antibacterial, anticancer, anti-inflammatory, and antihypertensive agents . Furthermore, the diol functionality presents opportunities for further chemical manipulation, making this compound a valuable synthon for constructing more complex molecular architectures, such as fused heterocyclic systems common in agrochemicals and materials science . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-pyridazin-6-one
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InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJGQWOSFQJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716037
Record name 5-Hydroxypyridazin-3(2H)-one
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-29-9
Record name 17285-29-9
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Record name 5-Hydroxypyridazin-3(2H)-one
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Record name 5-hydroxy-2,3-dihydropyridazin-3-one
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Synthetic Methodologies for Pyridazine 3,5 Diol and Its Core Structure

Direct Synthetic Approaches to Pyridazine-3,5-diol

The direct synthesis of this compound and its immediate precursors often involves the formation of the heterocyclic ring from acyclic starting materials in a process known as heterocyclization.

Heterocyclization Reactions

A notable method for the synthesis of a closely related derivative involves the heterocyclization of cyanoacetohydrazide. ekb.eg In a study detailing the synthesis of novel heterocyclic compounds, reacting cyanoacetohydrazide with chloroacetyl chloride in a basic medium was shown to produce 3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile. ekb.eg This reaction establishes the core pyridazine-diol structure directly from open-chain precursors. The process falls under intermolecular heterocyclization, where different molecules react to form the ring system. ekb.eg Subsequent reactions on this product, such as a [2+3] intermolecular cycloaddition, can be used to further functionalize the pyridazine (B1198779) ring, leading to compounds like 4-(1,2,4-thiadiazol-3-yl)-1,2-dihydrothis compound. ekb.eg

Precursor 1Precursor 2ProductReference
CyanoacetohydrazideChloroacetyl chloride3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile ekb.eg

Synthesis of Pyridazine Diol Isomers (e.g., Pyridazine-3,6-diol) and Related Scaffolds

The synthesis of isomers such as Pyridazine-3,6-diol, also known as maleic hydrazide, is well-documented and provides insight into the construction of the pyridazine diol scaffold.

Condensation Reactions Involving Hydrazine (B178648) and Dicarbonyl Precursors

A primary and widely used method for synthesizing the pyridazine ring is the condensation reaction between hydrazine or its salts and a 1,4-dicarbonyl compound. For the synthesis of Pyridazine-3,6-diol, the dicarbonyl precursor is typically maleic anhydride (B1165640) or a related derivative. jpionline.orgnih.gov

The reaction involves treating maleic anhydride with hydrazine hydrate (B1144303). nih.govgoogle.com The process can be carried out in various solvents, including water, ethanol (B145695), or acetic acid. nih.govgoogle.com One specific method involves adding maleic anhydride to a solution of hydrazine dihydrochloride (B599025) in water and heating the mixture under reflux conditions for several hours. jpionline.org Another patented method describes reacting maleic anhydride and hydrazine hydrate with hydrochloric acid, heating to reflux, and then isolating the maleic hydrazide product upon cooling. google.com The reaction proceeds via the formation of the pyridazine ring through the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of the maleic anhydride, followed by dehydration to form the stable heterocyclic ring. This method can achieve high yields, with some processes reporting yields of up to 97%. google.com

Dicarbonyl PrecursorHydrazine SourceKey ConditionsProductReferences
Maleic AnhydrideHydrazine DihydrochlorideReflux in water for 3 hoursPyridazine-3,6-diol jpionline.org
Maleic AnhydrideHydrazine HydrateReaction in water with HCl, reflux 2hPyridazine-3,6-diol google.com
Maleic AnhydrideHydrazine HydrateReaction in alcoholPyridazine-3,6-diol nih.gov
2,3-Diaryl-substituted maleic anhydridesMethanolic Hydrazine-4,5-Diaryl-substituted 1,2-dihydropyridazine-3,6-dione researchgate.net

Functional Group Interconversions on Pyridazine Skeletons

Once the pyridazine diol ring is formed, it can undergo further transformations through functional group interconversions. A key example is the conversion of pyridazine-3,6-diol into 3,6-dichloropyridazine (B152260). This is achieved by refluxing the diol with an excess of a chlorinating agent, such as phosphorus oxychloride, for several hours. jpionline.org The excess reagent is then removed by distillation, and the product is isolated. This dichloro-derivative serves as a versatile intermediate for the synthesis of a wide range of other substituted pyridazines, such as N3,N6-bis(substituted phenyl)pyridazine-3,6-diamines, by reacting it with various anilines. jpionline.org This demonstrates how the hydroxyl groups of the diol can be replaced with other functional groups to create a library of pyridazine compounds.

Multi-Component Reactions for Pyridazine Annulation

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a product, offer an efficient route to complex heterocyclic structures like pyridazines. A prominent example for pyridazine synthesis is the inverse-electron-demand Diels-Alder reaction. rsc.orgoup.com

This [4+2] cycloaddition typically involves an electron-deficient 1,2,4,5-tetrazine (B1199680) (acting as the four-atom diene component) reacting with an electron-rich dienophile, such as an alkyne. rsc.orgoup.com The reaction proceeds to form a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield the aromatic pyridazine ring. rsc.org The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to significantly facilitate this transformation. oup.com This method allows for the synthesis of a wide array of multisubstituted pyridazines with predictable regioselectivity. oup.com Another advanced strategy involves a Diaza-Wittig reaction, which can be used as a key step in synthesizing pyridazine derivatives from 1,3-diketones. kuleuven.be

Regioselective Synthesis of Substituted Pyridazines

Controlling the placement of substituents on the pyridazine ring, known as regioselectivity, is crucial for developing specific chemical structures.

One highly regioselective method involves the aforementioned inverse-electron-demand Diels-Alder reaction between 3-substituted 1,2,4,5-tetrazines and alkynyl sulfides. rsc.orgdntb.gov.ua The interaction between the substituents on the tetrazine and the sulfanyl (B85325) groups on the alkyne controls the regiochemical outcome of the cycloaddition, allowing for the selective preparation of trisubstituted pyridazines without the formation of regioisomers. rsc.orgdntb.gov.ua Theoretical calculations have been used to support and predict the observed regioselectivities in these reactions. oup.com

Another approach involves a tandem reaction between pyrimidines and tetrazines under basic conditions to form pyrimido[4,5-d]pyridazines. acs.orgnih.gov Deprotonated 5-halopyrimidines react with tetrazines in a highly regioselective manner, and by using 6-halopyrimidines, the opposite regioisomer can be prepared. acs.orgnih.gov These methods highlight how the choice of precursors and reaction conditions can precisely dictate the final arrangement of atoms in the heterocyclic product.

Inverse-Electron-Demand Diels-Alder Cycloadditions in Pyridazine Synthesis

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and efficient method for constructing the pyridazine skeleton. acs.org This reaction typically involves the cycloaddition of an electron-deficient diene, most commonly a 1,2,4,5-tetrazine derivative, with an electron-rich dienophile. oup.com The versatility of this approach allows for the synthesis of a wide array of substituted pyridazines. oup.com

The reaction proceeds through an initial [4+2] cycloaddition, followed by the extrusion of a small molecule, typically dinitrogen (N₂), to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the final pyridazine product. oup.com The choice of dienophile is broad and includes alkenes, alkynes, and even carbonyl compounds. acs.org For instance, the reaction of 1,2,4,5-tetrazines with alkynes provides a direct route to multisubstituted pyridazines. oup.com The reaction conditions can be tuned; for example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol has been shown to significantly facilitate the reaction between tetrazines and alkynes. oup.com

A key advantage of the IEDDA reaction is its predictability and high regioselectivity, which can often be rationalized by theoretical calculations. oup.com This allows for the targeted synthesis of specific isomers, such as 3,5-disubstituted pyridazines, by reacting tetrazines with bulky alkynes. oup.com The transformation of tetrazine units into pyridazines via IEDDA alters the electronic properties of the resulting molecule; the more electron-donating nature of the pyridazine ring raises the HOMO and LUMO energy levels and widens the bandgap compared to the parent tetrazine. rsc.orgresearchgate.net This synthetic strategy has been successfully employed in various fields, including medicinal chemistry and materials science, and has even been adapted for DNA-encoded library synthesis, demonstrating its compatibility with complex molecular scaffolds. acs.org

Table 1: Examples of IEDDA Reactions for Pyridazine Synthesis This table is interactive. You can sort and filter the data.

Diene Dienophile Catalyst/Solvent Product Type Reference
1,2,4,5-Tetrazine 1,1-Bis(dimethylamino)ethylene Not specified Pyridazine oup.com
3,6-Disubstituted-1,2,4,5-tetrazines Various alkynes 1,1,1,3,3,3-Hexafluoro-2-propanol Multisubstituted pyridazines oup.com
DNA-Linked Tetrazine Alkenes / Carbonyls DMSO/water DNA-Linked Pyridazines acs.org

Transition Metal-Catalyzed Strategies for Pyridazine Ring Formation

Transition metal catalysis offers a complementary and highly effective set of tools for the synthesis of the pyridazine core structure. liberty.edu These methods are advantageous due to the versatility and ready availability of the coupling components. mdpi.com Catalysts based on palladium, ruthenium, and other metals have been successfully employed. liberty.edumagtech.com.cn

One strategy involves the in-situ cyclization of precursor molecules. For example, a ruthenium catalyst can be used to convert an alkyne diol into a diketone intermediate. liberty.edu Subsequent treatment with hydrazine hydrate leads to the formation of a substituted pyridazine. liberty.edu

Palladium-catalyzed cross-coupling reactions are also widely used, although often for the functionalization of a pre-existing pyridazine ring. mdpi.com However, tandem reactions that both form and functionalize the ring are known. A notable example is the tandem Sonogashira coupling–cycloisomerization reaction. acs.org This process uses a palladium catalyst, often in conjunction with a copper co-catalyst, to couple a halogenated pyridazinone skeleton with a terminal alkyne, which then undergoes cycloisomerization to yield fused ring systems like furo[2,3-c]pyridazines. acs.org The reaction conditions for a palladium-catalyzed route to form a pyridazine product can involve a mixture of PdCl₂, a phosphine (B1218219) ligand like P(o-Tolyl)₃, a base, and a solvent like DMF, typically heated to around 90°C. liberty.edu

The electron-deficient nature of the pyridazine heterocycle can facilitate the oxidative addition of palladium to a halogen–carbon bond, often without the need for expensive, specialized ligands, which is a significant advantage. mdpi.com These catalytic methods provide access to a diverse range of pyridazine derivatives that might be difficult to obtain through classical condensation chemistry. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Pyridazine Synthesis This table is interactive. You can sort and filter the data.

Catalyst System Reactant 1 Reactant 2 Reaction Type Product Reference
Ruthenium catalyst Alkyne diol Hydrazine hydrate In-situ cyclization Substituted pyridazine liberty.edu
PdCl₂, P(o-Tolyl)₃ Phenyl rings with functional groups Internal alkynes Cyclization Substituted pyridazine liberty.edu

Chemical Reactivity and Transformations of Pyridazine 3,5 Diol

Tautomeric Equilibria and Dynamic Interconversion Pathways in Pyridazine-3,5-diol and Related Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the chemistry of pyridazine (B1198779) derivatives. wuxibiology.com This phenomenon significantly influences the chemical and physical properties of these compounds, including their reactivity, molecular fingerprints, and biological activity. wuxibiology.comgoogle.comgoogle.comtandfonline.com In the context of this compound, the most prominent tautomeric relationship is the lactam-lactim equilibrium.

Investigation of Lactam-Lactim Tautomerism

This compound can exist in several tautomeric forms, primarily the di-keto (lactam) and di-hydroxy (lactim) forms. The lactam form is generally more stable. researchgate.net Studies on related systems, such as 3-hydroxypyridine (B118123) and 2(1H)-pyridone, provide valuable insights into the factors governing this equilibrium. wuxibiology.comacs.orguni-muenchen.de For instance, the interconversion between 2-hydroxypyridine (B17775) and 2-pyridone is a well-documented case of lactam-lactim tautomerism. wuxibiology.com Similarly, uracil, a pyrimidine (B1678525) base, exhibits amide-imidic acid tautomerism, where the lactam form is the amide tautomer and the lactim form is the imidic acid tautomer. tandfonline.com In many pyridazinone derivatives, the oxo (lactam) form is the predominant and more stable tautomer. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the relative energies of different tautomers and the energy barriers for their interconversion. wuxibiology.com For example, in a related system, the energy barrier for the equilibration from a keto form to an enol form was calculated to be approximately 0.50 kcal/mol, while the reverse reaction had a much higher barrier of 6.31 kcal/mol, indicating rapid equilibration at room temperature. wuxibiology.com The presence of intramolecular hydrogen bonds can significantly stabilize certain tautomers. wuxibiology.com

Experimental techniques like NMR spectroscopy are crucial for studying tautomeric equilibria. uni-muenchen.deresearchgate.net For instance, in a study of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, ¹H NMR spectra indicated the exclusive presence of the lactam form in dimethyl sulfoxide (B87167) (DMSO)-d6 solution. researchgate.net The addition of D₂O can be used to examine proton exchange and further elucidate the dominant tautomeric forms. researchgate.net

Influence of Solvent Polarity on Tautomeric Distributions

The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium. acs.orgacs.orgnih.govpsu.edu Generally, polar solvents tend to favor the more polar tautomer. In the case of the 2-hydroxypyridine/2-pyridone equilibrium, the more polar 2-pyridone (lactam form) is better stabilized in high polarity solvents. wuxibiology.com This is because polar solvents can solvate the charged sites of the molecule more effectively, stabilizing the zwitterionic character of the lactam form. psu.edu

The effect of solvent polarity on tautomeric equilibria has been extensively studied for various heterocyclic systems. For N-confused porphyrin, the 3H-type tautomer is more stable in nonpolar solvents, whereas the 2H-type tautomer is favored in polar solvents like DMF, pyridine (B92270), and acetone. acs.org Similarly, for 3-hydroxypyridine, the equilibrium shifts towards the zwitterionic keto form in water, a highly polar solvent. acs.orgpsu.edu However, in systems with strong intramolecular hydrogen bonds, the equilibrium constant can be less sensitive to changes in solvent polarity. wuxibiology.com

The table below illustrates the effect of solvent on the tautomeric equilibrium constant (KT) for a related hydroxypyridine system.

SolventDielectric Constant (ε)KT ([keto]/[enol])
Cyclohexane2.02~1
Dioxane2.21~1
Chloroform4.81>1
Acetonitrile37.5>>1
Water78.41.17 acs.org

This table is illustrative and based on data for related hydroxypyridine systems to demonstrate the general trend of solvent effects.

Effects of Ring Substituents on Tautomeric Stability

The electronic nature of substituents on the pyridazine ring can significantly influence the stability of the different tautomers. acs.orgmdpi.commdpi.com Electron-donating groups and electron-withdrawing groups can shift the equilibrium by stabilizing or destabilizing specific tautomeric forms.

For substituted pyrazoles, it has been shown that electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the C3-tautomer, while electron-withdrawing groups (e.g., -CHO, -COOH, -NO₂) stabilize the C5-tautomer. mdpi.com This is attributed to the electronic contributions of the substituents to the ring system. mdpi.com In the case of N-confused porphyrin, electron-withdrawing groups on the meso-aryl substituents stabilize the 2H-type tautomer. acs.org

Similarly, for adenine (B156593) tautomers, substitution can alter the tautomeric preferences compared to the unsubstituted molecule. nih.gov For instance, C8 substitution with an amino group can lead to a considerable amount of two tautomers (9H and 7H) in polar solvents. nih.gov The effect of a substituent can also be enhanced by solvation, particularly for groups like the nitro group. nih.gov

The following table summarizes the general effect of substituent electronic properties on tautomeric stability in related heterocyclic systems.

Substituent TypeGeneral Effect on Tautomer StabilityExample Substituents
Electron-DonatingStabilizes tautomers where the substituent can donate electron density to the ring. mdpi.com-NH₂, -OH, -CH₃, -F, -Cl mdpi.com
Electron-WithdrawingStabilizes tautomers where the ring's electron density is pulled towards the substituent. mdpi.com-CHO, -COOH, -NO₂, -CFO mdpi.com

This table provides a generalized summary based on findings from related heterocyclic systems.

Nucleophilic Substitution Reactions on the Pyridazine Ring System

The pyridazine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine, where nucleophilic attack is preferred at the carbon adjacent to the nitrogen, in pyridazine, the C4/C5 positions are often the preferred sites for nucleophilic substitution. thieme-connect.de The introduction of halogen atoms onto the pyridazine ring activates it for nucleophilic substitution reactions, which are a cornerstone for the functionalization and derivatization of pyridazine compounds. mdpi.commdpi.com

The synthesis of various pyridazine derivatives often involves the regioselective nucleophilic substitution of halogenated precursors. mdpi.com For example, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position. mdpi.com The reactivity of different positions on the pyridazine ring towards nucleophiles can be selective, allowing for controlled synthesis of complex molecules. mdpi.com

Common nucleophiles used in these reactions include amines, alkoxides, and other nitrogen-containing nucleophiles. wur.nl The reaction of halogenopyridazines with potassium amide in liquid ammonia (B1221849) has been studied, revealing different mechanistic pathways, including S(AE), S(ANRORC), and elimination-addition (aryne) mechanisms. wur.nl

Mechanistic Studies of Pyridazine Ring Formation and Derivatization

The construction of the pyridazine ring and its subsequent derivatization involve a variety of complex reaction mechanisms. chinesechemsoc.orgliberty.eduuniovi.esorganic-chemistry.org Understanding these mechanisms is crucial for developing efficient synthetic strategies and for predicting the outcomes of new reactions.

Elucidation of Complex Reaction Pathways and Intermediates

The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comliberty.edu This fundamental reaction can be influenced by various catalysts and reaction conditions, leading to a diverse range of pyridazine structures. liberty.edu

Transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, have emerged as powerful tools for the synthesis of pyridines and related heterocycles, including pyridazines. rsc.orgacs.org These reactions can involve complex catalytic cycles with various intermediates. Mechanistic studies, often supported by DFT calculations, are essential to understand the chemo- and regioselectivity of these cycloadditions. rsc.org For instance, the mechanism of cobalt-catalyzed [2+2+2] cycloadditions has been investigated to elucidate the role of competitive pathways. rsc.org

Photochemical reactions also offer unique pathways for the derivatization of pyridines and potentially pyridazines. chinesechemsoc.org Energy-transfer catalysis can facilitate complex molecular rearrangements, such as the di-π-ethane rearrangement, leading to the formation of novel bicyclic structures. chinesechemsoc.org The proposed mechanisms for these photoreactions often involve the generation of diradical intermediates. chinesechemsoc.org

Recent studies have also focused on the elucidation of ring-opening mechanisms of pyridine-containing ligands in metal complexes. uniovi.es These studies, which involve computational calculations and the isolation of reaction intermediates, provide insights into C-N bond cleavage processes that are relevant to industrial applications like hydrodenitrogenation. uniovi.es The proposed mechanisms often involve steps like deprotonation, ring contraction, and extrusion of the nitrogen atom. uniovi.es

Structural Elucidation and Conformational Analysis of Pyridazine 3,5 Diol

Advanced Molecular Structure Determination

The molecular structure of pyridazine-3,5-diol is defined by the geometry of its six-membered aromatic ring containing two adjacent nitrogen atoms, further substituted with two hydroxyl groups.

Precise experimental data for the bond lengths and angles of this compound are not widely published. However, the geometry of the core pyridazine (B1198779) ring serves as an essential baseline. Experimental measurements for pyridazine provide a reference for understanding the fundamental structure before considering the effects of substitution. nist.gov

The introduction of hydroxyl groups at the C3 and C5 positions is expected to modulate the geometry of the pyridazine ring. The electron-donating nature of the -OH groups would influence the bond lengths within the ring, potentially shortening the C-C bonds adjacent to the substitution sites and slightly altering the C-N and N-N bond lengths compared to the unsubstituted parent molecule.

Interactive Table 1: Experimental Geometry of Pyridazine This table presents the bond lengths and angles for the parent compound, Pyridazine, which forms the core structure of this compound.

Data sourced from the CCCBDB, referencing Kuchitsu (1987). nist.gov

Dihedral angles are crucial for defining the planarity of the molecule. Pyridazine itself is a planar molecule. liberty.edu While the this compound form is expected to be largely planar to maximize aromatic stabilization, the possibility of slight puckering can be influenced by intermolecular forces in the solid state or by tautomerization. acs.org

Pyridazine is classified as a π-electron deficient heteroaromatic compound due to the presence of two electronegative nitrogen atoms in the ring. liberty.edu Aromaticity is a key factor in the stability and reactivity of the molecule, arising from the delocalization of 6 π-electrons across the cyclic system, which satisfies Hückel's rule (4n+2 π electrons, where n=1). lumenlearning.comsaskoer.ca

The substitution with two hydroxyl (-OH) groups, which are π-electron-donating through resonance, is predicted to increase the electron density of the ring. DFT studies on similar heterocyclic systems have shown that π-electron-donating substituents generally enhance the aromatic character of the ring. acs.org

A critical aspect influencing electron delocalization is the potential for prototropic tautomerism. Pyridine-diol compounds are known to exist in equilibrium with their hydroxypyridone tautomers. beilstein-journals.orgbeilstein-journals.org For this compound, it can exist in equilibrium with tautomeric forms such as 5-hydroxy-2H-pyridazin-3-one. This tautomerism disrupts the continuous delocalization of the diol form, leading to a molecule with both aromatic and non-aromatic characteristics, significantly altering the electronic landscape.

Crystal Engineering and Solid-State Structures of Pyridazine Derivatives

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions, a field known as crystal engineering. For pyridazine derivatives, these interactions are pivotal in defining the final crystal packing and morphology. rsc.orgresearchgate.net

The solid-state structure of this compound would be dominated by strong hydrogen bonds. The hydroxyl groups can act as hydrogen bond donors, while the ring nitrogen atoms and the oxygen atoms of the hydroxyls can act as acceptors. This allows for the formation of robust supramolecular synthons. researchgate.netmdpi.com

Potential intermolecular interactions include:

O-H···N Hydrogen Bonds: Formation of strong hydrogen bonds between the hydroxyl protons and the lone pairs of the pyridazine nitrogen atoms.

O-H···O Hydrogen Bonds: Interactions between the hydroxyl groups of adjacent molecules.

π-π Stacking: Face-to-face stacking of the aromatic rings, driven by van der Waals forces, which is a common feature in the crystal packing of aromatic heterocycles. acs.org

Interactive Table 2: Predicted Intermolecular Interactions in Solid-State this compound

Conformational Isomerism and Intramolecular Dynamics

Beyond simple rotation of the hydroxyl groups, the most significant dynamic process for this compound is tautomerism. The molecule likely exists as a dynamic equilibrium of several tautomeric forms. The equilibrium between the diol and various keto-enol forms (e.g., 5-hydroxy-2H-pyridazin-3-one) is a key feature of its chemistry. Studies on analogous pyridine-3,4-diols have confirmed the coexistence of diol and pyridinone tautomers in the solid state, suggesting a similar behavior for this compound. beilstein-journals.orgbeilstein-journals.org

This intramolecular proton transfer is a rapid process, the rate of which can be influenced by the solvent and temperature. If non-planar tautomers are formed, they could theoretically adopt different conformations, such as boat or chair forms, although this is less likely for the aromatic diol itself. acs.org The conformational flexibility is therefore intrinsically linked to its tautomeric behavior, which defines the dominant species present under given conditions.

Table 3: List of Mentioned Chemical Compounds

Spectroscopic Characterization Methodologies for Pyridazine 3,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons, carbons, and other magnetically active nuclei like nitrogen.

¹H NMR Spectroscopy for Proton Environment Characterization

A ¹H NMR study of protonation in pyridazine-3,6-diol suggests that the process is not straightforward and may involve a mobile tautomeric equilibrium. researchgate.net This complexity highlights the importance of careful interpretation of the spectra. Predicted ¹H NMR data for Pyridazine-3,6-diol in D₂O shows distinct signals for the protons on the heterocyclic ring. hmdb.ca For the parent compound, pyridazine (B1198779), the protons at positions 3 and 6 are equivalent, as are the protons at positions 4 and 5, due to the molecule's symmetry. ipb.pt This results in an A₂X₂ type spectrum. ipb.pt In substituted pyridazines, the chemical shifts and coupling constants of the ring protons provide valuable information about the position and nature of the substituents.

Table 1: Predicted ¹H NMR Data for Pyridazine-3,6-diol

Atom Chemical Shift (ppm)
H4 6.8
H5 6.8

Data obtained from predicted spectra and may vary based on experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to their electronic environment.

For the parent pyridazine molecule, the symmetry results in two distinct signals in the ¹³C NMR spectrum, corresponding to the equivalent carbons at positions 3 and 6, and the equivalent carbons at positions 4 and 5. ipb.pt In pyridazine-3,5-diol, the presence of the hydroxyl groups significantly influences the chemical shifts of the attached carbons (C3 and C5) and the adjacent carbons. The ¹³C NMR spectrum of pyridazin-3(2H)-one has been assigned with C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. researchgate.net These values serve as a reference for understanding the electronic effects of substituents in related structures like this compound.

Table 2: Predicted ¹³C NMR Data for Pyridazine-3,6-diol

Atom Chemical Shift (ppm)
C3 165.0
C4 120.0
C5 120.0
C6 165.0

Data obtained from predicted spectra and may vary based on experimental conditions.

¹⁵N NMR Spectroscopy for Nitrogen Atom Environments

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique that provides direct information about the nitrogen atoms within a molecule. nih.gov Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it is invaluable for studying nitrogen-containing heterocycles like pyridazines. ipb.pt

¹⁵N NMR chemical shifts can reveal details about tautomeric equilibria, protonation sites, and the electronic structure around the nitrogen atoms. ipb.pt For instance, studies on tetrazole derivatives have shown significant differences in ¹⁵N chemical shifts between the azide (B81097) and tetrazole tautomeric forms, highlighting the utility of this technique in characterizing such equilibria. ipb.pt In this compound, ¹⁵N NMR could be used to investigate the tautomeric forms, specifically the equilibrium between the diol and the keto-enol forms.

Application of Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. researchgate.net

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing the connectivity of the proton network within the molecule. researchgate.net

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. researchgate.net

For pyridazinone derivatives, a combination of these 2D NMR methods has enabled the complete assignment of their ¹H and ¹³C spectra, providing a solid foundation for their structural characterization. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes and Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH) groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.net The C=O stretching vibration of the tautomeric keto form would appear in the range of 1650-1725 cm⁻¹. journalijcar.org Aromatic C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. liberty.edu The C-H stretching vibrations of the aromatic ring usually appear above 3000 cm⁻¹. liberty.edu

In the synthesis of a derivative from pyridazine-3,6-diol, the disappearance of the O-H stretching band and the appearance of a new C=O stretching band at 1726 cm⁻¹ were observed in the IR spectrum, confirming the reaction at the hydroxyl groups. journalijcar.org This demonstrates the utility of IR spectroscopy in monitoring chemical transformations involving the functional groups of pyridazine-diols.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching (broad) 3200-3600
C-H Aromatic Stretching >3000
C=O Stretching (from tautomer) 1650-1725
C=C / C=N Aromatic Ring Stretching 1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. When a molecule absorbs light, its valence electrons are promoted from a ground state to a higher energy excited state. nih.gov The specific wavelengths of light absorbed are characteristic of the electronic transitions within the molecule. msu.edu

Analysis of Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound is expected to be dominated by π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions, which are characteristic of molecules containing unsaturated bonds and heteroatoms with lone pairs of electrons. researchgate.net The pyridazine ring, with its conjugated double bonds and nitrogen atoms, is the primary chromophore responsible for these absorptions.

The position of the absorption maxima (λmax) is highly sensitive to the molecule's structure, particularly its tautomeric form. This compound can exist in equilibrium with its pyridazinone tautomers. This tautomerism significantly influences the electronic distribution and, consequently, the UV-Vis absorption spectrum. cdnsciencepub.comacs.org For instance, studies on the closely related maleic hydrazide (a tautomer of pyridazine-3,6-diol) show different spectra at varying pH levels, indicating the presence of different ionic and tautomeric species in solution. cdnsciencepub.comcdnsciencepub.com The diol form is expected to have different absorption characteristics compared to the keto (pyridazinone) forms.

In general, π→π* transitions are more intense than n→π* transitions. bspublications.net The absorption maxima are also influenced by the solvent, as different solvents can stabilize different ground and excited states, leading to shifts in the absorption peaks (solvatochromism). bspublications.net For pyridine (B92270) itself, absorption maxima are observed around 202 nm and 254 nm in an acidic mobile phase. researchgate.net For derivatives like 5-(arylazo)-2-pyridones, absorption bands can be found in the 231-375 nm range, assigned to π→π* transitions, and in the 352-447 nm range, assigned to n→π* transitions. amazonaws.com Based on analogous compounds, the expected UV-Vis absorption data for this compound's principal tautomers are summarized below.

Tautomeric FormExpected Transition TypeApproximate λmax Range (nm)Notes
Diol Formπ→π240 - 280Aromatic system absorption.
n→π> 290From nitrogen lone pairs; lower intensity.
Pyridazinone Formπ→π280 - 320Conjugated system including C=O group.
n→π> 320From C=O and nitrogen lone pairs.

This table is generated based on typical values for related heterocyclic compounds and is predictive in nature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. thermofisher.com The molecular formula for this compound is C₅H₅NO₂, corresponding to a molecular weight of approximately 111.10 g/mol . researchgate.net

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then break down into smaller, characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure. For pyridazine and its derivatives, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.net

Expected fragmentation pathways for this compound would likely include:

Retro-Diels-Alder Reaction: A common pathway for six-membered rings, leading to the cleavage of the pyridazine ring.

Loss of Small Neutral Molecules: Ejection of stable molecules such as carbon monoxide (CO), nitrogen (N₂), or hydrogen cyanide (HCN) is a characteristic fragmentation mode for heterocyclic compounds. cdnsciencepub.com

Cleavage of Substituents: The hydroxyl groups can be involved in fragmentation, potentially through the loss of water (H₂O).

The predicted fragmentation data for this compound is outlined in the following table.

m/z Value (Predicted)Proposed Fragment IonCorresponding Neutral Loss
111[C₅H₅NO₂]⁺•Molecular Ion (M⁺•)
83[M - CO]⁺•CO
82[M - HCN]⁺•HCN
55[C₃H₃O]⁺ or [C₂HNO]⁺•Multiple steps/rearrangement

This table presents predicted fragmentation patterns based on the general behavior of related heterocyclic compounds.

X-ray Diffraction (XRD) Studies

X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and details of the crystal packing. academie-sciences.fr

Single Crystal X-ray Diffraction for Definitive Structural Assignment

For a molecule like this compound that can exist in multiple tautomeric forms, single-crystal X-ray diffraction is the definitive method for assigning the exact structure in the solid state. While solution-state techniques like NMR might show an average of tautomers or the most stable form in a specific solvent, XRD provides an unambiguous snapshot of the molecule's conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

It is highly probable that this compound crystallizes in one of its more stable pyridazinone tautomeric forms rather than the diol form, due to the formation of strong intermolecular hydrogen bonds. gsconlinepress.com For example, the related compound maleic hydrazide is known to exist as 6-hydroxy-3(2H)-pyridazinone in the solid state. nih.gov X-ray studies on similar diol compounds have confirmed that the solid-state structure is often dominated by one tautomer, which engages in extensive hydrogen bonding networks that stabilize the crystal packing. mdpi.com

A hypothetical single-crystal XRD study on this compound would yield precise data on the geometry of the dominant tautomer.

Structural ParameterExpected ObservationSignificance
Dominant TautomerLikely a pyridazinone formConfirms the most stable solid-state structure.
C=O Bond Length~1.23 ÅEvidence for the keto (pyridazinone) tautomer.
C-O (hydroxyl) Bond Length~1.36 ÅEvidence for a remaining hydroxyl group.
Hydrogen BondingExtensive N-H···O or O-H···N interactionsExplains crystal packing and stability.
Ring PlanarityLargely planarConfirms the aromatic or conjugated nature of the ring.

This table is predictive and based on data from analogous crystal structures.

Computational and Theoretical Investigations of Pyridazine 3,5 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical calculations in chemistry due to its favorable balance of accuracy and computational cost. gsconlinepress.com It is widely used to probe the structures and reactivity of chemical molecules, including nitrogen-containing heterocycles. gsconlinepress.compsu.edu DFT methods, such as the popular B3LYP functional which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, are frequently employed with basis sets like 6-31G* or 6-311G++(d,p) to model molecular systems. gsconlinepress.combhu.ac.inmdpi.com For pyridazine-3,5-diol, DFT calculations are essential for elucidating its fundamental physicochemical properties.

A foundational step in any computational study is the geometry optimization of the molecule's structure. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure. researchgate.net For this compound, this is particularly crucial as it can exist in several tautomeric forms, including the diol, keto-enol, and diketo forms. DFT calculations are used to optimize the geometry of each tautomer, and by comparing their calculated energies, the most thermodynamically stable form can be identified.

DFT calculations allow for the accurate prediction of various thermochemical properties. These include the heat of formation (ΔHf), entropy (S), enthalpy (H), and Gibbs free energy (G). dergipark.org.trnih.gov By calculating these values at different temperatures, the thermal stability of the compound can be assessed. For example, studies on dithiophosphonate derivatives have shown how these thermodynamic functions vary with temperature, with heat capacity, entropy, and enthalpy typically increasing with temperature, while Gibbs free energy decreases. dergipark.org.tr

A critical application for this compound would be the calculation of reaction energetics for its tautomerization. A similar study on the 2-hydroxypyridine (B17775)/2-pyridone system, which also involves tautomerism, demonstrated that different DFT functionals (like B3LYP and M062X) can predict the relative energy difference between tautomers with varying accuracy. researchgate.net Such an analysis for this compound would quantify the energy difference between its tautomers and predict their equilibrium populations. This information is fundamental to understanding which form of the molecule will predominate under given conditions. The energy barrier for the interconversion between these tautomers can also be calculated, providing insight into the kinetics of this process. researchgate.net

The table below shows sample thermodynamic data calculated for a dithiophosphonate derivative using the DFT/B3LYP/6-31G(d) method, illustrating the type of information that would be generated for this compound.

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (cal/mol·K)Entropy (cal/mol·K)
100-459.1349.95115.11
200-452.9378.14156.45
298.15-445.17104.32189.67
400-433.85127.33221.58
500-420.48145.41250.93

Illustrative Thermodynamic Properties vs. Temperature for a Model Compound. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netchimicatechnoacta.ru

The following interactive table presents calculated quantum chemical properties for parent pyridazine (B1198779) and two of its derivatives, showcasing the data obtained from FMO analysis.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyridazine-7.14-0.536.61 researchgate.net
5-phenyl-6-ethylpridazine-3-one (PEPO)-6.13-1.544.59 gsconlinepress.comgsconlinepress.com
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-5.69-1.953.74 gsconlinepress.comgsconlinepress.com

Quantum Chemical Studies on Pyridazine Reactivity

Beyond the HOMO-LUMO gap, DFT calculations provide a suite of quantum chemical descriptors that quantify the reactivity of a molecule. psu.edu These parameters are derived from the HOMO and LUMO energies and are used to understand and predict the behavior of molecules in chemical reactions. chimicatechnoacta.ru Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). chimicatechnoacta.ru

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). chimicatechnoacta.ru

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). gsconlinepress.comgsconlinepress.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. gsconlinepress.comgsconlinepress.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. gsconlinepress.comgsconlinepress.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). gsconlinepress.comgsconlinepress.com

For this compound, calculating these descriptors would allow for a quantitative assessment of its reactivity profile, indicating whether it is more likely to act as an electrophile or a nucleophile and how it might interact with other chemical species.

Computational Mechanistic Studies of Pyridazine Transformations

DFT is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can trace the entire path from reactants to products, identifying key intermediates and transition states along the way. nih.govmdpi.com This provides a detailed, step-by-step understanding of how a chemical transformation occurs. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

A transition state is the highest energy point along the lowest energy path of a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). mdpi.comnih.gov This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction.

Computational studies can precisely locate the geometry of a transition state and calculate its energy. For example, in a study of the formation of a gsconlinepress.comnih.govdithiolo[3,4-b]pyridine system, DFT calculations identified the rate-limiting step as a cyclization process with a calculated activation barrier of 28.8 kcal/mol. mdpi.com Similarly, studies on the oxidation of pyridine (B92270) structures have calculated the energy barriers that must be overcome for the reaction to proceed. nih.gov For any proposed transformation involving this compound, identifying the transition states and their corresponding energy barriers would be crucial for predicting the feasibility and kinetics of the reaction.

Predictive Modeling for Pyridazine-Based Systems in Chemical Applications

Computational chemistry has emerged as a powerful tool for predicting the properties and activities of chemical compounds, offering a cost-effective and efficient alternative to traditional experimental synthesis and testing. For pyridazine-based systems, including derivatives of this compound, predictive modeling is extensively used to forecast their behavior in various chemical applications, from materials science to medicinal chemistry. These models are primarily built on the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR). researchgate.netresearchgate.net

The core of predictive modeling for pyridazine systems involves establishing a mathematical relationship between the compounds' structural or physicochemical properties (descriptors) and their observed activity or property. researchgate.net These descriptors, which can be calculated using computational methods like Density Functional Theory (DFT), quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape. x-mol.netx-mol.comnih.gov

Several statistical and machine learning methods are employed to build these predictive models. Common approaches include:

Multiple Linear Regression (MLR) : A statistical technique that uses several explanatory variables to predict the outcome of a response variable. x-mol.net

Artificial Neural Networks (ANN) : A more complex, non-linear modeling tool inspired by the structure of the human brain, often providing more accurate predictions than linear methods. researchgate.netx-mol.net

Other Machine Learning Models : Techniques like Gradient Boosting (GB), Random Forest (RF), and k-Nearest Neighbor (KNN) are also utilized to predict the efficacy of pyridazine compounds. researchgate.net

A significant application of this predictive modeling is in the design of corrosion inhibitors. researchgate.net Studies have successfully developed QSAR models for pyridazine derivatives to predict their efficiency in preventing the corrosion of metals like mild steel. researchgate.nethanyang.ac.kr In one such study, twenty pyridazine derivatives were used to create MLR and ANN models to predict their anti-corrosion capabilities. x-mol.net The models were based on five molecular descriptors calculated using DFT and other software. x-mol.netx-mol.com

The performance of these predictive models is evaluated using various statistical metrics. A comparison between MLR and ANN models for predicting the corrosion inhibition efficiency of pyridazine derivatives showed that the ANN model performed better. x-mol.net

Table 1: Performance Comparison of MLR and ANN Models for Pyridazine Corrosion Inhibitors

Model Mean Squared Error (MSE) Root Mean Square Error (RMSE) Mean Absolute Percentage Error (MAPE)
ANN 111.5910 10.5637 10.2362

Data sourced from a study on QSAR-based predictive models for pyridazine corrosion inhibitors. researchgate.netx-mol.net

More advanced machine learning approaches have also demonstrated significant success. One study focusing on pyridazine inhibitor compounds showed a substantial improvement in prediction accuracy when virtual samples were generated to augment the training data. researchgate.net The performance of Gradient Boosting (GB), Random Forest (RF), and k-Nearest Neighbor (KNN) models increased dramatically with the addition of virtual samples. researchgate.net

Table 2: Performance Improvement of Machine Learning Models with Virtual Samples

Model R² (without virtual samples) R² (with 1000 virtual samples) RMSE (without virtual samples) RMSE (with 1000 virtual samples)
GB -0.33 0.97 9.20 1.57
RF -0.20 0.96 9.07 1.81
KNN -0.17 0.95 8.60 2.12

Data sourced from a machine learning study for forecasting the efficacy of pyridazine corrosion inhibitors. researchgate.net

Beyond corrosion inhibition, predictive modeling is applied in drug discovery for pyridazine-based compounds. For instance, in silico techniques, including 2D-QSAR, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, have been used to design and evaluate novel pyridazine derivatives as potential multi-target agents for Alzheimer's disease. nih.gov These computational approaches help in filtering large libraries of potential compounds to identify promising candidates for synthesis and further experimental validation, thereby saving significant time and resources. nih.govauctoresonline.org

Coordination Chemistry of Pyridazine 3,5 Diol and Pyridazine Ligands

Pyridazine-3,5-diol as a Chelating and Bridging Ligand

While the diol tautomer presents the potential for chelation through its two hydroxyl groups, experimental studies on the coordination chemistry of its tautomer, maleic hydrazide, have revealed a preference for simpler coordination modes. researchgate.net In known complexes, it does not typically act as a chelating or bridging ligand but rather as a unidentate ligand. researchgate.net The adjacent nitrogen atoms in the pyridazine (B1198779) ring provide the structural basis for potential bridging capabilities, a feature widely exploited in other pyridazine-based ligands to construct polynuclear complexes. researchgate.net However, for maleic hydrazide, steric and electronic factors favor coordination at a single site. researchgate.net

The coordination behavior of maleic hydrazide with 3d transition metals has been systematically investigated, revealing distinct coordination modes depending on the metal ion involved. researchgate.net The ligand possesses several potential donor atoms: the two ring nitrogen atoms and the two exocyclic carbonyl oxygen atoms.

Studies have shown that in complexes with cobalt(II) and nickel(II), the ligand binds through a single ring nitrogen atom. researchgate.net Conversely, when complexed with manganese(II) and copper(II), coordination occurs through one of the carbonyl oxygen atoms. researchgate.net In all these documented cases, maleic hydrazide acts as a unidentate ligand, with water molecules satisfying the remaining coordination sites of the metal ions. researchgate.net This demonstrates the versatile but simple donor capability of the ligand, influenced by the specific electronic properties of the metal center.

Table 1: Observed Coordination Modes of Maleic Hydrazide (this compound tautomer)

Metal Ion Donor Atom Coordination Mode
Manganese(II) Oxygen Unidentate
Cobalt(II) Nitrogen Unidentate
Nickel(II) Nitrogen Unidentate
Copper(II) Oxygen Unidentate

Data sourced from Shennara et al., 2014. researchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with pyridazine-based ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or water. nih.govjscimedcentral.com For maleic hydrazide, crystalline complexes have been successfully prepared by reacting it with various transition metal salts. researchgate.net The characterization of these compounds involves a suite of analytical techniques, including elemental analysis, spectroscopic methods, and single-crystal X-ray diffraction to confirm stoichiometry and structure. nih.govdntb.gov.ua

A series of first-row transition metal complexes with maleic hydrazide have been synthesized and characterized. researchgate.net These complexes typically adopt the general formula [M(L)₂(H₂O)ₓ], where L represents the deprotonated maleic hydrazide ligand. The metal ions are coordinated by two ligand molecules and a number of water molecules to complete their coordination sphere. researchgate.net For example, complexes with Mn(II), Co(II), and Ni(II) incorporate four water molecules, while the Cu(II) complex includes three. researchgate.net

Table 2: Synthesized Transition Metal Complexes with Maleic Hydrazide | Compound Formula | Metal Ion | Color | | :--- | :--- | :--- | | [Mn(C₄H₃N₂O₂)₂(H₂O)₄]·2H₂O | Mn(II) | Light Yellow | | [Co(C₄H₃N₂O₂)₂(H₂O)₄] | Co(II) | Pink | | [Ni(C₄H₃N₂O₂)₂(H₂O)₄] | Green | | [Cu(C₄H₃N₂O₂)₂(H₂O)₃] | Blue | Data sourced from Shennara et al., 2014. researchgate.net

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of coordination compounds, providing precise information on bond lengths, bond angles, and coordination geometries. mdpi.commdpi.com This technique has been crucial in understanding the coordination chemistry of maleic hydrazide. researchgate.net

X-ray diffraction studies of its complexes with Mn(II), Co(II), and Ni(II) revealed a six-coordinate, distorted octahedral geometry around the central metal ion. researchgate.net In the isomorphous cobalt and nickel complexes, the metal is bonded to two nitrogen atoms from two separate maleic hydrazide ligands and four oxygen atoms from water molecules. researchgate.net The manganese complex also features an octahedral geometry but with coordination through two ligand oxygen atoms and four water molecules. researchgate.net The copper(II) complex is distinct, exhibiting a five-coordinate square pyramidal geometry, with the metal binding to two oxygen atoms from the ligands and three water molecules. researchgate.net

Table 3: Selected Crystallographic Data for Maleic Hydrazide Complexes

Compound Crystal System Space Group Coordination Geometry
[Mn(C₄H₃N₂O₂)₂(H₂O)₄]·2H₂O Triclinic P-1 Octahedral
[Co(C₄H₃N₂O₂)₂(H₂O)₄] Monoclinic C2/c Octahedral
[Ni(C₄H₃N₂O₂)₂(H₂O)₄] Monoclinic C2/c Octahedral
[Cu(C₄H₃N₂O₂)₂(H₂O)₃] Triclinic P-1 Square Pyramidal

Data sourced from Shennara et al., 2014. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic methods are vital for characterizing metal-ligand interactions in coordination complexes. mdpi.comresearchgate.net Infrared (IR) spectroscopy, in particular, is effective for identifying the donor atoms of a ligand by observing shifts in vibrational frequencies upon coordination. For maleic hydrazide complexes, changes in the stretching frequencies of C=O, N-H, and C-N bonds provide direct evidence of coordination and help distinguish between N- and O-ligation. researchgate.net

Electronic (UV-Vis) spectroscopy provides information about the d-d transitions of the metal ions, which are indicative of the coordination geometry. ekb.eg For instance, the electronic spectra of the octahedral Co(II) and Ni(II) maleic hydrazide complexes are consistent with their crystallographically determined structures. researchgate.net For paramagnetic complexes, such as those with Cu(II), Electron Paramagnetic Resonance (EPR) spectroscopy can offer further insight into the symmetry of the metal's coordination environment. nih.gov

Supramolecular Assembly and Crystal Engineering with Pyridazine Ligands

Crystal engineering with pyridazine ligands involves utilizing their inherent structural features—such as the planar aromatic ring and hydrogen bond donor/acceptor sites—to guide the self-assembly of metal complexes into predictable, higher-order structures. mdpi.comnih.gov The pyridazine ring's high dipole moment and capacity for robust hydrogen bonding and π-π stacking interactions are key factors in directing the formation of supramolecular architectures. nih.gov

By carefully selecting the pyridazine ligand, ancillary ligands, and metal ions, chemists can construct a variety of supramolecular assemblies, including discrete macrocycles, cages, and extended coordination polymers (1D chains, 2D layers, and 3D frameworks). oup.comrsc.org For example, pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels through intermolecular π-π stacking. rsc.org The non-covalent interactions, such as hydrogen bonds and π-stacking, play a crucial role in stabilizing the crystal packing and defining the final topology of the material. mdpi.com

Derivatives and Analogues of Pyridazine 3,5 Diol

Synthetic Routes to Substituted Pyridazine-3,5-diol Analogues

The synthesis of substituted this compound analogues can be achieved through several strategic routes, often starting from either acyclic precursors or pre-formed pyridazine (B1198779) rings. A common approach involves the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives.

One established method begins with the reaction of maleic anhydride (B1165640) with hydrazine monohydrate, which yields pyridazine-3,6-dione, a close isomer and key intermediate rjptonline.org. This dione (B5365651) can then be further modified. For instance, it can be reacted with chloroacetyl chloride in the presence of a catalyst like potassium carbonate to introduce functionalized side chains journalijcar.org.

Another versatile strategy involves the construction of the pyridazine ring from cyclopropene (B1174273) precursors. A three-step procedure has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylates researchgate.net. This method involves cycloaddition with diazomethane, followed by isomerization and subsequent oxidation to yield the substituted pyridazine ring researchgate.net.

Furthermore, substituted pyridinols, which share structural similarities, provide insights into synthetic strategies. For example, 6-substituted-2,4-dimethyl-3-pyridinols have been prepared from the corresponding 3-bromopyridine (B30812) precursors via a low-temperature aryl bromide-to-alcohol conversion acs.org. This highlights the potential of using halogenated pyridazine-diols as precursors for further substitution. A general overview of synthetic approaches is presented in Table 1.

Starting MaterialReagentsProduct TypeReference
Maleic AnhydrideHydrazine MonohydratePyridazine-3,6-dione rjptonline.org
Pyridazine-3,6-diolChloroacetyl Chloride, K₂CO₃2,2'-[pyridazine-3,6-diylbis(oxy)]diacetyl chloride journalijcar.org
2,3-disubstituted 2-cyclopropenecarboxylates1. Diazomethane, 2. NaOMe, 3. KMnO₄3,5-disubstituted methyl pyridazine-4-carboxylates researchgate.net
3-Bromopyridine derivativesVarious (e.g., for hydroxylation)Substituted 3-pyridinols acs.org
Renewable CarbohydratesChemical SynthesisPyridine-3,5-diol derivatives researchgate.net

Functionalization Strategies for Pyridazine Ring Systems

Once the this compound core is formed, various functionalization strategies can be employed to introduce a diverse range of chemical groups onto the ring. These modifications are crucial for modulating the molecule's properties.

A primary method for functionalization starts with the conversion of the diol to a more reactive intermediate. For example, pyridazine-3,6-diol can be treated with phosphorus oxychloride to yield 3,6-dichloropyridazine (B152260) rjptonline.org. These chloro groups can then be readily displaced by various nucleophiles, such as anilines, to create a library of substituted pyridazine analogues rjptonline.org.

Direct C-H functionalization of the pyridazine ring is another powerful tool. Minisci-type reactions, which involve the use of nucleophilic carbon-centered radicals, have been shown to be highly regioselective for the C-4 and/or C-5 positions of the protonated 1,2-diazine system clockss.org. This allows for the direct introduction of carbon-based functional groups like formyl, acyl, and alkoxycarbonyl groups clockss.org.

Furthermore, palladium-catalyzed cross-coupling reactions are effective for creating carbon-carbon and carbon-heteroatom bonds. Pyridinediol derivatives can be converted into bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates, which are excellent substrates for these coupling reactions beilstein-journals.org. This strategy enables the introduction of aryl, alkyl, and other moieties onto the pyridazine framework.

The hydroxyl groups themselves can be functionalized. For instance, pyridazine-3,6-diol can be reacted with chloroacetyl chloride to attach acetyl chloride groups via an ether linkage, which can then be converted to hydrazides and further reacted to form more complex side chains journalijcar.org.

Structure-Reactivity Relationships in Novel Pyridazine Derivatives

The introduction of different substituents onto the this compound scaffold significantly influences the molecule's electronic properties and, consequently, its reactivity. Understanding these structure-reactivity relationships is key to designing derivatives with specific chemical behaviors.

The inherent electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack. The reactivity of the ring can be further modulated by the substituents present. Electron-withdrawing groups, such as nitro or cyano groups, will further decrease the electron density of the ring, making it more reactive towards nucleophiles. Conversely, electron-donating groups, like alkyl or amino groups, will increase the electron density, potentially making the ring more susceptible to electrophilic attack, although nucleophilic substitution generally remains the dominant reaction pathway.

The reactivity of functional groups attached to the pyridazine ring is also affected by the core heterocycle. For example, the acidity of the hydroxyl protons in this compound will be influenced by substituents on the ring. Electron-withdrawing groups are expected to increase the acidity of the diol.

Tautomeric Considerations in Pyridazine Analogues

This compound and its analogues are subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the diol form and the dione (or keto-enol) forms.

Specifically, this compound can exist in equilibrium with pyridazin-3-one-5-ol and pyridazine-3,5(2H,4H)-dione. It has been noted that pyridazine-3,6-diol exists in equilibrium with its 1,2-dihydropyridazine-3,6-dione tautomer journalijcar.org. Similarly, studies on pyridine-3,4-diols have shown that they can exist as a mixture of the diol and the corresponding pyridin-4-one tautomer in the solid state beilstein-journals.org. This suggests that the keto-enol tautomerism is a significant feature of these systems.

The position of the equilibrium is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the physical state (solid or solution). In many cases, the keto or oxo forms are thermodynamically more stable. For example, 3-hydroxypyridazine predominantly exists in the more stable oxo form.

The tautomeric forms present will have different chemical reactivities and physical properties. For instance, the diol form will have two acidic protons, while the keto-enol form will have one acidic proton and a reactive carbonyl group. Understanding and controlling the tautomeric equilibrium is therefore crucial for predicting the behavior of this compound derivatives. Comparative studies with other nitrogen-containing heterocycles, such as pyrazoles, which also exhibit significant tautomerism, can provide further insights into these equilibria mdpi.com.

Fused Ring Systems Incorporating this compound Moieties

The this compound framework can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These fused rings often exhibit unique chemical and biological properties.

One approach to building fused systems is to start with a functionalized this compound derivative. For example, new pyridazine derivatives containing an imidazolidine (B613845) moiety have been synthesized starting from pyridazine-3,6-diol journalijcar.org. The initial diol was first converted to a diacetyl chloride derivative, then to a diacetohydrazide, which after reaction with an aldehyde and cyclization with amino acids, yielded the fused imidazolidine-pyridazine system journalijcar.org.

Another strategy involves constructing the pyridazine ring as part of a larger fused system. The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) at room temperature has been used to create 5,6-fused ring pyridazines liberty.edu. This method provides a direct route to bicyclic systems containing the pyridazine core.

Intramolecular cycloaddition reactions are also a powerful tool for creating fused rings. For instance, intramolecular inverse electron demand Diels-Alder reactions involving tetrazines have been shown to produce ring-fused pyridazines dur.ac.uk.

Furthermore, the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives, which are fused bicyclic systems, often starts from a substituted pyridazine precursor rjptonline.org. These examples demonstrate the versatility of the pyridazine ring as a scaffold for the construction of a wide variety of fused heterocyclic compounds. A summary of some fused ring systems is provided in Table 2.

Fused Ring SystemSynthetic ApproachStarting Pyridazine DerivativeReference
Imidazolidine-pyridazineMulti-step synthesis involving cyclizationPyridazine-3,6-diol journalijcar.org
5,6-Fused ring pyridazinesReaction of fulvenes with hydrazineNot applicable (de novo synthesis) liberty.edu
Ring-fused pyridazinesIntramolecular Diels-Alder reactionTetrazine derivatives dur.ac.uk
Imidazo[1,2-b]pyridazinesCyclization from substituted pyridazines6-chloropyridazin-3-amine rjptonline.org

Advanced Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies for Pyridazine-3,5-diol

The future of chemical synthesis for pyridazine (B1198779) scaffolds is increasingly focused on green and sustainable methodologies. Researchers are actively exploring one-pot, multi-component reactions that enhance efficiency while minimizing waste. A notable trend is the use of environmentally benign solvents, such as water, to drive reactions, as demonstrated in the synthesis of some indenopyridazine derivatives. researchgate.net Furthermore, solvent-free techniques, like grinding raw materials with a catalyst at room temperature, are emerging as viable and eco-friendly alternatives for producing heterocyclic compounds. rsc.org

Specific to dihydroxypyridazine structures, novel synthetic pathways are being uncovered. For instance, a related compound, 3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile, has been synthesized through the heterocyclization of cyanoacetohydrazide with chloroacetyl chloride. ekb.eg This intermediate can then undergo further cycloaddition to yield more complex derivatives like 4-(1,2,4-thiadiazol-3-yl)-1,2-dihydrothis compound. ekb.eg Another innovative approach involves the transformation of pre-existent furyl aglycones into pyridazine C-nucleosides through a one-pot process involving singlet oxygen [4+2] cycloaddition, reduction, and cyclization with hydrazine (B178648). nih.gov These methods highlight a strategic shift towards atom economy, reduced energy consumption, and the use of readily available precursors.

Table 1: Emerging Sustainable Synthetic Methodologies for Pyridazine Systems
MethodologyKey FeaturesExample SystemReference
One-Pot, Three-Component ReactionHigh efficiency, use of water as solvent, no toxic metal catalysts.Indeno[1,2-c]pyridazines researchgate.net
Solvent-Free GrindingReaction at room temperature without solvent, simple product isolation.Hydroxy-thiazoline substituted pyridines rsc.org
Heterocyclization from Acyclic PrecursorsUtilizes simple starting materials like cyanoacetohydrazide.3,5-dihydroxy-1,2-dihydropyridazine-4-carbonitrile ekb.eg
Singlet Oxygen [4+2] CycloadditionOne-pot, stereoselective synthesis from furan-based precursors.Pyridazine C-nucleosides nih.gov

Application of Emerging Spectroscopic and Analytical Techniques

To fully understand the structure, properties, and behavior of this compound, researchers are turning to a suite of emerging analytical techniques. High-resolution spectroscopic methods are pivotal for detailed molecular characterization. For example, the combined use of gas-phase rotational spectroscopy and high-resolution infrared (IR) spectroscopy allows for a comprehensive analysis of the ground and vibrationally excited states of pyridazine isotopologues, including the precise measurement of Coriolis-coupling terms. researchgate.net This level of detail provides a stringent benchmark for computational chemistry models. researchgate.net

For trace-level detection and analysis in complex matrices, advanced methods like surface-enhanced Raman spectroscopy (SERS), surface plasmon resonance (SPR), and fluorescence spectroscopy are being explored. mdpi.com In the realm of separation science, techniques such as hydrophilic interaction chromatography (HILIC), supercritical fluid chromatography (SFC), and particularly ion-mobility mass spectrometry (IM-MS) are proving invaluable. chromatographyonline.com IM-MS, for instance, enables the separation of isomers that are indistinguishable by conventional mass spectrometry, which would be crucial for analyzing different tautomers of this compound or its substituted derivatives. chromatographyonline.com Furthermore, Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data, is being used to quantitatively investigate intermolecular interactions, which are critical to understanding the crystal packing and material properties of pyridazine compounds. bohrium.comresearchgate.net

Table 2: Advanced Analytical Techniques for Pyridazine Systems
TechniqueApplicationInformation GainedReference
High-Resolution Rotational & IR SpectroscopyDetailed structural analysis of gas-phase molecules.Precise rotational constants, vibrational states, Coriolis coupling. researchgate.net
Ion-Mobility Mass Spectrometry (IM-MS)Separation of isomers and complex mixtures.Separation of diastereomers and geometrical isomers, analysis of polar metabolites. chromatographyonline.com
Surface-Enhanced Raman Spectroscopy (SERS)Trace detection of molecules.High sensitivity for monitoring environmental pollutants. mdpi.com
Hirshfeld Surface AnalysisInvestigation of intermolecular interactions in crystals.Crystal packing, identification of close contacts (e.g., H-bonds). bohrium.comresearchgate.net
X-Ray CrystallographyDetermination of 3D molecular and crystal structure.Bond lengths, bond angles, molecular conformation, packing. bohrium.combohrium.com

Advancement in Theoretical Models and Computational Simulations for Pyridazine Systems

Computational chemistry is an indispensable tool for predicting the properties of pyridazine systems and guiding experimental work. Density Functional Theory (DFT) has become the predominant method for these investigations. gsconlinepress.com Researchers frequently use DFT calculations with functionals like B3LYP and basis sets such as 6-31G* or 6-311G** to optimize molecular geometries and calculate key quantum chemical parameters. gsconlinepress.comscholarsresearchlibrary.commdpi.com These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and dipole moment (μ), provide deep insights into the electronic structure and reactivity of pyridazine derivatives. gsconlinepress.comgsconlinepress.comresearchgate.net

These computational models are applied to predict a wide range of properties. For example, DFT has been successfully used to simulate the corrosion inhibition potential of pyridazine derivatives on mild steel by evaluating their adsorption characteristics. gsconlinepress.comgsconlinepress.comresearchgate.net Similar theoretical studies have been conducted to assess the suitability of pyridazine-based dyes in dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com Beyond static DFT calculations, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of these molecules, such as their adsorption processes at interfaces. tandfonline.com Comprehensive computational workflows that combine DFT with Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are also being used to design novel pyridazine compounds for specific biological targets. researchgate.netnih.gov

Table 3: Calculated Quantum Chemical Properties of a Pyridazine Derivative (PEPO*) using DFT
ParameterAbbreviationCalculated ValueSignificanceReference
Energy of Highest Occupied Molecular OrbitalEHOMO-6.19 eVRelates to electron-donating ability. gsconlinepress.comresearchgate.net
Energy of Lowest Unoccupied Molecular OrbitalELUMO-1.57 eVRelates to electron-accepting ability. gsconlinepress.comresearchgate.net
Energy GapΔE4.62 eVIndicates chemical reactivity and stability. gsconlinepress.comresearchgate.net
Dipole Momentμ3.57 DebyeInfluences solubility and intermolecular interactions. gsconlinepress.comresearchgate.net
Electronegativityχ3.88Measures the power of an atom to attract electrons. gsconlinepress.comresearchgate.net
Global Hardnessη2.31Measures resistance to change in electron distribution. gsconlinepress.comresearchgate.net

*Data for 5-phenyl-6-ethylpridazine-3-one (PEPO), a related pyridazine derivative.

Exploration of this compound in Emerging Materials Science Applications

The unique structural features of this compound, namely its hydroxyl functional groups and electron-deficient heterocyclic core, make it a promising building block for a new generation of functional materials. The two diol groups allow it to act as a monomer in polymerization reactions, analogous to other diols and dicarboxylic acids used in producing high-performance polymers. google.comdoi.org

Future research is expected to focus on incorporating this compound into polymers such as polyesters, polyurethanes, and polycarbonates. google.com The inclusion of the pyridazine ring in the polymer backbone could impart desirable properties, including high thermal stability and specific electrical characteristics, making these materials suitable for use as high-temperature electrical insulators or self-extinguishing polymers. tandfonline.com The inherent polarity and potential for hydrogen bonding of the pyridazine moiety could also be exploited to create materials with unique gas barrier properties, similar to other renewable polyesters. wur.nl

Furthermore, the pyridazine core is known to be a component in materials with interesting optical and electronic properties. scholarsresearchlibrary.com There is significant potential to develop this compound derivatives for applications in nonlinear optics (NLO) and as emitters in organic light-emitting diodes (OLEDs). google.comresearchgate.net By functionalizing the pyridazine ring, it is possible to create push-pull systems that enhance NLO responses. uminho.pt Other materials science applications include the development of advanced corrosion inhibitors and novel semiconductors for energy applications like dye-sensitized solar cells. scholarsresearchlibrary.comtandfonline.com

Q & A

Q. What are the standard synthetic routes for Pyridazine-3,5-diol, and how are the products characterized?

this compound derivatives are typically synthesized via cyclization reactions of hydrazines with α,β-unsaturated ketones or through functionalization of preformed pyridazine scaffolds. For example, reactions with aryl halides or acylating agents (e.g., benzoyl chloride) yield substituted derivatives. Characterization involves 1H/13C NMR to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹). Purity is assessed via HPLC or thin-layer chromatography (TLC) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate:

  • pH sensitivity : Monitor degradation via UV-Vis spectroscopy in buffered solutions (pH 2–12).
  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Conduct photostability tests under UV/visible light using controlled irradiation chambers. Store compounds in dark, airtight containers at –20°C to minimize decomposition .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives against multidrug-resistant pathogens?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with bacterial targets like penicillin-binding proteins. For instance, this compound derivatives showed stable binding (affinity ≤–9.0 kcal/mol) to Staphylococcus aureus drug targets in silico. Validate predictions with MIC assays (e.g., broth microdilution) and time-kill kinetics to confirm bacteriostatic/bactericidal effects .

Q. What strategies resolve contradictory data in reaction outcomes involving this compound?

Contradictions in product yields or regioselectivity may arise from:

  • Reagent purity : Use freshly distilled solvents (e.g., dry THF) to avoid side reactions.
  • Reaction monitoring : Employ in situ FTIR or LC-MS to track intermediates.
  • Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading). For example, cycloadditions with pyridazine-3,6-dione produce inseparable mixtures; switching to sterically hindered dienophiles (e.g., di-tert-butyl azodicarboxylate) improves selectivity .

Q. What reaction mechanisms explain the formation of cycloadducts with this compound?

this compound participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., 1,2,4-triazoline-3,5-diones) via inverse electron-demand Diels-Alder pathways. Computational studies (e.g., DFT calculations ) reveal transition states stabilized by hydrogen bonding between hydroxyl groups and the dienophile. Competing [2+2] pathways may dominate under high-pressure conditions, leading to bis-adducts. Use Hammett plots to correlate substituent effects with reaction rates .

Data Analysis and Validation

Q. How should researchers validate conflicting ADME predictions for this compound derivatives?

Discrepancies between in silico ADME tools (e.g., SwissADME, pkCSM) and experimental data require:

  • In vitro assays : Measure permeability (Caco-2 cells), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis).
  • Cross-validation : Compare results across multiple software platforms to identify consensus parameters. For example, derivatives with logP >2.5 may show false positives for blood-brain barrier penetration .

Q. What analytical techniques differentiate stereoisomers in this compound derivatives?

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA/IB) resolves enantiomers.
  • Vibrational circular dichroism (VCD) confirms absolute configuration.
  • X-ray crystallography provides definitive stereochemical assignments, as seen in studies of (2R,5S)-octane-2,5-diol analogs .

Experimental Design Considerations

Q. How to optimize synthetic yields of this compound derivatives for scale-up?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethers (THF) reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 30min) and improves yields by 15–20% .

Q. What protocols ensure reproducibility in biological assays for this compound derivatives?

  • Standardize cell lines : Use low-passage-number cultures (e.g., NCI-H460) with mycoplasma testing.
  • Dose-response curves : Include ≥6 concentrations (0–100 µM) with triplicate replicates.
  • Positive controls : Compare to known antibiotics (e.g., ciprofloxacin) or enzyme inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.